2,6-Difluoro-3-methylbenzyl bromide
Overview
Description
2,6-Difluoro-3-methylbenzyl bromide is an organic compound with the molecular formula C8H7BrF2. It is a derivative of benzyl bromide, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 6 positions, and a methyl group is attached at the 3 position. This compound is used in various chemical syntheses and research applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Difluoro-3-methylbenzyl bromide can be synthesized through the bromination of 2,6-difluorotoluene. The process involves the following steps:
Starting Material: 2,6-Difluorotoluene.
Reagents: Hydrobromic acid (HBr) and hydrogen peroxide (H2O2).
The reaction proceeds as follows:
- 2,6-Difluorotoluene is mixed with hydrobromic acid and hydrogen peroxide.
- The mixture is irradiated with light to promote the bromination reaction.
- The reaction mixture is then washed with a saturated sodium sulfite solution and water.
- The product is dried with anhydrous sodium sulfate and purified using silica gel column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process involves:
- Large-scale mixing of 2,6-difluorotoluene with hydrobromic acid and hydrogen peroxide.
- Continuous irradiation and monitoring of the reaction.
- Efficient purification techniques such as distillation and recrystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-3-methylbenzyl bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines, thiols, and alkoxides.
Oxidation: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The compound can be reduced to form 2,6-difluoro-3-methylbenzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include 2,6-difluoro-3-methylbenzyl azide, 2,6-difluoro-3-methylbenzyl thiocyanate, and 2,6-difluoro-3-methylbenzyl methoxide.
Oxidation: Products include 2,6-difluoro-3-methylbenzoic acid and 2,6-difluoro-3-methylbenzaldehyde.
Reduction: The major product is 2,6-difluoro-3-methylbenzyl alcohol.
Scientific Research Applications
2,6-Difluoro-3-methylbenzyl bromide is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of novel drug candidates, particularly those targeting neurological disorders and cancer.
Material Science: It is employed in the synthesis of functional materials, such as polymers and liquid crystals.
Biological Studies: The compound is used as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 2,6-difluoro-3-methylbenzyl bromide primarily involves its reactivity as an electrophile. The bromine atom is highly reactive and can be displaced by nucleophiles, leading to the formation of various substituted products. The compound can also undergo oxidation and reduction reactions, altering its chemical structure and properties. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzyl bromide: Similar structure but with fluorine atoms at the 2 and 4 positions.
4-Fluoro-3-methylbenzyl bromide: Similar structure but with a single fluorine atom at the 4 position.
2,6-Difluoro-3-methylbenzotrifluoride: Similar structure but with a trifluoromethyl group instead of a bromine atom.
Uniqueness
2,6-Difluoro-3-methylbenzyl bromide is unique due to the specific positioning of the fluorine atoms and the bromine atom, which imparts distinct reactivity and properties. The presence of two fluorine atoms enhances the compound’s stability and electron-withdrawing effects, making it a valuable intermediate in various chemical syntheses.
Properties
IUPAC Name |
2-(bromomethyl)-1,3-difluoro-4-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2/c1-5-2-3-7(10)6(4-9)8(5)11/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFNXAURNLUMOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378913 | |
Record name | 2,6-Difluoro-3-methylbenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261763-44-4 | |
Record name | 2-(Bromomethyl)-1,3-difluoro-4-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261763-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Difluoro-3-methylbenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 261763-44-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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